Product packaging for 6beta-Hydroxy-ethinylestradiol(Cat. No.:CAS No. 56324-28-8)

6beta-Hydroxy-ethinylestradiol

カタログ番号: B124935
CAS番号: 56324-28-8
分子量: 312.4 g/mol
InChIキー: XFBUZQAUNLRYCT-ZPNQOMQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualizing 6beta-Hydroxy-ethinylestradiol as a Key Metabolite of Ethinylestradiol

Ethinylestradiol, an orally active steroidal estrogen, undergoes extensive metabolism in the body, primarily in the liver. medchemexpress.comresearchgate.net This metabolic conversion is largely mediated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being a key player. drugbank.comnih.gov One of the principal metabolic pathways is hydroxylation, a process that introduces a hydroxyl group onto the ethinylestradiol molecule. This can occur at several positions, including the 2, 4, 6, 7, and 16 positions. drugbank.com

The formation of this compound is a direct result of this enzymatic action. Specifically, the CYP3A enzymes catalyze the addition of a hydroxyl group at the 6-beta position of the ethinylestradiol steroid nucleus. drugbank.comnih.gov This biotransformation is a significant route of elimination for ethinylestradiol. The resulting metabolite, this compound, is then subject to further metabolic processes, such as methylation and conjugation with sulfate (B86663) or glucuronic acid, to facilitate its excretion from the body. drugbank.com The study of this compound and other metabolites is crucial for understanding the pharmacokinetics and potential drug-drug interactions of ethinylestradiol. smolecule.com

Significance of this compound as a Specified Impurity in Pharmaceutical Formulations

Beyond its role as a metabolite, this compound is recognized as a specified impurity in pharmaceutical products containing ethinylestradiol. synzeal.comsigmaaldrich.compharmaffiliates.com Impurities in drug substances and products are compounds that are not the desired active pharmaceutical ingredient (API) and can arise during the manufacturing process or through degradation of the API over time. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set strict limits on the levels of these impurities to ensure the safety and efficacy of medications. synzeal.comhumanjournals.com

This compound is listed as a known impurity of ethinylestradiol and is also referred to as Ethinylestradiol EP Impurity F. synzeal.combepls.comallmpus.com Its presence can be a result of the degradation of ethinylestradiol. researchgate.net Therefore, sensitive and specific analytical methods are required to detect and quantify this impurity in both the initial drug substance and the final formulated product. bepls.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, allowing for the separation and quantification of this compound from ethinylestradiol and other related substances. humanjournals.combepls.comresearchgate.net The control of this compound levels is a critical aspect of quality control in the pharmaceutical industry, ensuring that each batch of medication meets the required purity standards. sigmaaldrich.com

Below is an interactive data table detailing the known impurities of Ethinylestradiol, including this compound, with their Relative Retention Times (RRT) and Response Factors (RF) where available.

Impurity NameRRT w.r.t Ethinyl EstradiolRF
6-alpha Hydroxy Ethinyl Estradiol~0.260.94
6-beta Hydroxy Ethinyl Estradiol~0.351.35
6-keto-Ethinyl Estradiol~0.501.09
Δ9,11-Ethinyl Estradiol~0.920.88
Δ6-Ethinyl Estradiol~0.940.84
Estrone~0.961.01
17β Ethinyl Estradiol~1.151.02
Data sourced from an analytical method validation study. bepls.com

Overview of Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound is largely driven by its significance in drug metabolism and pharmaceutical quality control. A significant portion of research focuses on the development and validation of analytical methods to accurately detect and quantify this compound in various matrices, including pharmaceutical formulations and biological samples. bepls.comresearchgate.netresearchgate.netnih.gov These studies are essential for ensuring compliance with regulatory standards and for conducting pharmacokinetic studies.

While the role of CYP3A4 in the formation of this compound is established, there are still knowledge gaps regarding the full spectrum of its biological activity and potential pharmacological effects. drugbank.com The influence of other progestational components in oral contraceptives on the metabolism and elimination of ethinylestradiol, and consequently the formation of its metabolites like this compound, has been a subject of investigation, with some studies suggesting no significant differences between different formulations. nih.govcapes.gov.br

Below is an interactive data table summarizing the chemical properties of this compound.

PropertyValue
Chemical Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS Number 56324-28-8
Synonyms (6β,17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,6,17-triol, Ethinylestradiol EP Impurity F, 6Beta-Hydroxy Ethinyl Estradiol
Data sourced from various chemical databases. pharmaffiliates.comallmpus.comnih.govusp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O3 B124935 6beta-Hydroxy-ethinylestradiol CAS No. 56324-28-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBUZQAUNLRYCT-ZPNQOMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204867
Record name 6beta-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56324-28-8
Record name 6beta-Hydroxy-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056324288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6β-Hydroxy Ethynyl Estradiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.BETA.-HYDROXY-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1W6D0O0CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of 6beta Hydroxy Ethinylestradiol

Enzymatic Formation of 6beta-Hydroxy-ethinylestradiol from Ethinylestradiol

The initial and rate-limiting step in the clearance of ethinylestradiol is its oxidation, catalyzed by a superfamily of enzymes known as Cytochrome P450s. This process introduces hydroxyl groups onto the ethinylestradiol molecule at various positions, including the 6-beta position.

The hydroxylation of ethinylestradiol is mediated by several CYP enzymes, which exhibit different specificities and efficiencies in metabolizing this substrate. This enzymatic action is the primary route of Phase I metabolism for ethinylestradiol.

The cytochrome P450 3A4 (CYP3A4) enzyme is the principal catalyst in the oxidative metabolism of ethinylestradiol in the human liver. nih.govnih.govsemanticscholar.org While 2-hydroxylation is the major oxidative pathway mediated by CYP3A4, this enzyme is also involved in hydroxylation at other positions, including 6-beta. drugbank.comclinpgx.org The activity of CYP3A4 can vary significantly among individuals, which can affect the clearance rate of ethinylestradiol. nih.gov Both ethinylestradiol and some progestins, like gestodene (B1671452), have shown affinity for and can act as inhibitors of CYP3A4. nih.gov

While CYP3A4 is dominant, other cytochrome P450 isoforms also contribute to the metabolism of ethinylestradiol. clinpgx.org Recombinant human P450 isozymes such as CYP1A1, CYP1A2, and CYP2C9 have been shown to catalyze the metabolism of ethinylestradiol, with 2-hydroxy-ethinylestradiol being the major metabolite. nih.gov CYP2C9, in particular, plays a significant role in the 2-hydroxylation of ethinylestradiol. nih.gov Studies have evaluated ethinylestradiol as an inhibitor of various CYPs, including CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2C19, indicating a broad interaction with this enzyme family. nih.govresearchgate.net

CYP IsoformRole in Ethinylestradiol MetabolismPrimary Metabolite Formed
CYP3A4Major contributor to oxidative metabolism. nih.govnih.govsemanticscholar.org2-hydroxy-ethinylestradiol (major), this compound, and other hydroxylated metabolites. drugbank.com
CYP2C9Significant role in 2-hydroxylation. nih.gov2-hydroxy-ethinylestradiol. nih.gov
CYP1A1Catalyzes metabolism, showing high catalytic efficiency. nih.gov2-hydroxy-ethinylestradiol. nih.gov
CYP1A2Contributes to metabolism. nih.govclinpgx.org2-hydroxy-ethinylestradiol. nih.gov
CYP2B1Involved in the formation of various hydroxylated products. clinpgx.orgHydroxylated metabolites. clinpgx.org
CYP2C8Contributes to hydroxylation at various positions. drugbank.comHydroxylated metabolites. drugbank.com

The formation of this compound involves an oxidative transformation of the ethinylestradiol molecule. Chemical synthesis methods have been developed to produce various oxidative products of ethinylestradiol, including 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto derivatives, for use as reference standards in pharmaceutical analysis. nih.govresearchgate.net These syntheses often involve the oxidation of specific intermediates to introduce the functional group at the desired position on the steroid's B ring. nih.govresearchgate.net

Role of Cytochrome P450 (CYP) Enzymes in Ethinylestradiol Hydroxylation

Conjugation Pathways of Ethinylestradiol and its Metabolites

Following hydroxylation, ethinylestradiol and its metabolites, including this compound, undergo Phase II conjugation reactions. These processes increase the water solubility of the compounds, facilitating their excretion from the body. The primary conjugation pathways are sulfation and glucuronidation. clinpgx.orgoup.com

Sulfation is a major pathway in the first-pass metabolism of ethinylestradiol, occurring in both the intestine and the liver. semanticscholar.orgnih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes. oup.com Specifically, SULT1E1 and SULT1A3 have been identified as low Km isoforms that mediate the 3-O-sulfation of ethinylestradiol. nih.gov Ethinylestradiol sulfate (B86663) is a major circulating metabolite of ethinylestradiol and may act as a reservoir that can be converted back to the active parent compound. wikipedia.org

EnzymeFunctionLocation
SULT1E1Mediates 3-O-sulfation of ethinylestradiol (low Km isoform). nih.govIntestine and Liver. nih.gov
SULT1A3Mediates 3-O-sulfation of ethinylestradiol (low Km isoform). nih.govIntestine and Liver. nih.gov

Glucuronidation Processes Affecting Steroidal Conjugates

Glucuronidation is a major pathway in the metabolism and elimination of ethinylestradiol and its hydroxylated metabolites. This process, a form of Phase II metabolism, involves the conjugation of the steroid with glucuronic acid, which significantly increases its water solubility and facilitates its excretion from the body via urine and bile wikipedia.orgoup.com. The enzymes responsible for this reaction are UDP-glucuronosyltransferases (UGTs) clinpgx.orgnih.gov.

In humans, ethinylestradiol is extensively eliminated as glucuronide metabolites nih.gov. The primary sites for glucuronidation are the 3- and 17β-hydroxyl groups of the steroidal molecule oup.com. Research has identified that a human bilirubin UGT is largely responsible for the glucuronidation of ethinylestradiol, specifically producing ethinylestradiol-3-glucuronide nih.gov. While the 17β-position is a predominant site for the glucuronidation of natural estradiol, the 3-position is the main site for ethinylestradiol oup.comnih.gov. The resulting glucuronide conjugates, such as ethinylestradiol-3-glucuronide (EE-G), are then subject to transport by multidrug resistance proteins (MRPs), like MRP2 and MRP3, which are involved in their efflux from cells for eventual elimination nih.gov.

Pharmacological Modulation of Ethinylestradiol Metabolism and 6beta-Hydroxylation

The metabolism of ethinylestradiol, including the 6β-hydroxylation pathway, is significantly influenced by the activity of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform wikipedia.orgnih.govpharmacytimes.com. Consequently, co-administration of drugs that either induce or inhibit CYP3A4 can alter the plasma concentrations of ethinylestradiol and its metabolites, including this compound.

Impact of Enzyme-Inducing Agents on CYP3A Activity and Ethinylestradiol Clearance

Enzyme-inducing agents are compounds that increase the rate of synthesis of CYP enzymes. For ethinylestradiol, inducers of CYP3A4 are of particular importance as they can accelerate its metabolism and increase its clearance from the body, leading to lower systemic exposure nih.govresearchgate.net. This accelerated metabolism affects not only the parent compound but also the formation and subsequent elimination of its metabolites.

Strong inducers of CYP3A4 can lead to a significant reduction in the exposure to ethinylestradiol nih.govresearchgate.net. The induction of CYP3A4 may take up to three weeks to reach its full effect, and the effect can persist for several weeks after the inducing agent is discontinued pharmacytimes.com.

Table 1: Examples of CYP3A4 Inducing Agents and Their Effect on Ethinylestradiol (EE) Exposure

Inducing Agent Classification Effect on EE Area Under the Curve (AUC)
Rifampin Strong Inducer Reduced by 66% researchgate.net
Carbamazepine Strong Inducer Reduced by >50% nih.gov
Phenytoin Strong Inducer Reduced by >50% nih.gov
Phenobarbital Inducer Can decrease contraceptive efficacy pharmacytimes.com
Oxcarbazepine Inducer Decreased EE exposure by 47% researchgate.net

Influence of Enzyme-Inhibiting Agents on Ethinylestradiol Metabolism

Conversely, enzyme-inhibiting agents can decrease the metabolic rate of ethinylestradiol by blocking the activity of CYP3A4 nih.govnih.gov. This inhibition leads to slower clearance and can result in elevated plasma concentrations of ethinylestradiol nih.gov. The inhibition of CYP3A4 can occur relatively quickly, often within 48 hours of administration of the inhibiting drug pharmacytimes.com.

Table 2: Examples of CYP3A4 Inhibiting Agents and Their Effect on Ethinylestradiol (EE) Exposure

Inhibiting Agent Classification Effect on EE Area Under the Curve (AUC)
Ketoconazole (B1673606) Strong Inhibitor Increased by 40% researchgate.net
Voriconazole Strong Inhibitor Increased by 61% nih.gov
Troleandomycin Potent Inhibitor May increase circulating levels of EE wikipedia.org
Gestodene Inhibitor Potent mechanism-based inhibitor of CYP3A4 in vitro nih.govnih.gov
Fluconazole Moderate Inhibitor Resulted in a 38% to 48% increase researchgate.net

Biological Activity and Endocrine Implications of 6beta Hydroxy Ethinylestradiol

Estrogenic Activity and Receptor Interaction Profile

The estrogenic effects of any compound are fundamentally determined by its ability to bind to and activate estrogen receptors (ERs), primarily ERα and ERβ. Ethinylestradiol itself is a potent agonist of these receptors. clinpgx.org The introduction of a hydroxyl group, as in 6beta-Hydroxy-ethinylestradiol, can be expected to alter the binding affinity and subsequent receptor activation, thereby modulating its estrogenic potency.

Direct comparative studies on the estrogenic potency and efficacy of this compound relative to ethinylestradiol are not extensively available in the public domain. However, the metabolism of ethinylestradiol is known to occur at various positions on the steroid nucleus, including 2-hydroxylation, 16-hydroxylation, and 6-hydroxylation, primarily mediated by cytochrome P450 enzymes such as CYP3A4. drugbank.comwikipedia.org Generally, hydroxylation of steroids can either increase or decrease their biological activity. For estrogens, the position of hydroxylation is a critical determinant of their receptor binding affinity and estrogenic potency.

It is plausible that the addition of a hydroxyl group at the 6beta position could decrease the binding affinity for estrogen receptors compared to the parent compound, ethinylestradiol, potentially resulting in lower estrogenic potency. This is a common observation with the metabolism of steroids, where hydroxylation often serves as a step towards inactivation and excretion. However, without specific experimental data, this remains a theoretical consideration.

Table 1: Comparative Estrogenic Activity

CompoundEstrogenic Potency Relative to EthinylestradiolReceptor Binding Affinity
Ethinylestradiol1 (Reference)High
This compoundData not availableData not available

Investigational Studies on Systemic Biological Responses

The systemic biological responses to ethinylestradiol are well-documented and encompass effects on the reproductive system, bone, and the cardiovascular system. The role of its metabolites in mediating these effects is an area of ongoing investigation.

Ethinylestradiol profoundly affects the female reproductive system. researchgate.net It induces changes in the endometrium, cervical mucus, and fallopian tube function, all of which contribute to its contraceptive efficacy. nih.gov While the direct effects of this compound on reproductive tissues have not been specifically studied, as a metabolite of ethinylestradiol, it would be present in the circulation and could potentially exert its own effects or modulate the effects of the parent compound. The nature and magnitude of these potential effects are yet to be determined.

Table 2: Investigational Studies on Systemic Responses

SystemEffect of EthinylestradiolInvestigational Findings for this compound
Reproductive System Modulation of menstrual cycle, inhibition of ovulationData not available
Bone Influence on bone mineral densityData not available
Cardiovascular System Effects on coagulation factors and lipid profilesData not available

Pharmacokinetic and Pharmacodynamic Research on 6beta Hydroxy Ethinylestradiol

Pharmacokinetic Characterization in the Context of Ethinylestradiol Exposure

The pharmacokinetic profile of ethinylestradiol is intricately linked to its metabolism, with the formation of 6beta-Hydroxy-ethinylestradiol serving as a significant pathway. The exposure to ethinylestradiol and its metabolites can be influenced by several factors, including the co-administration of other hormones and the physiological process of enterohepatic recirculation.

Combined oral contraceptives, by definition, contain both an estrogen and a progestogen. The type of progestogen included in the formulation can influence the pharmacokinetics of ethinylestradiol and, consequently, the formation of its metabolites like this compound.

Some progestogens have been shown to have an inhibitory effect on CYP3A4, the primary enzyme responsible for the 6beta-hydroxylation of ethinylestradiol. For instance, gestodene (B1671452) has been reported to be a potent inhibitor of the CYP3A4-mediated 2-hydroxylation of ethinylestradiol nih.gov. While early reports suggested that gestodene could increase plasma concentrations of ethinylestradiol, later studies did not confirm this finding nih.gov. A study evaluating a combined oral contraceptive containing 30 µg of ethinylestradiol and 75 µg of gestodene demonstrated a modest reduction in CYP3A4 activity, as measured by the 1'-hydroxylation of midazolam nih.gov. This suggests that while an interaction exists, its clinical impact on ethinylestradiol exposure may be minimal at therapeutic doses nih.gov.

Conversely, other progestogens may not significantly alter ethinylestradiol clearance. A study investigating the co-administration of elagolix (B1671154) with an oral contraceptive containing ethinylestradiol and norgestimate (B1679921) found that while ethinylestradiol exposure increased by 30%, the levels of norgestimate's metabolites decreased nih.gov. This highlights the complex interplay between different hormonal components and metabolic enzymes. The table below summarizes the pharmacokinetic parameters of ethinylestradiol when co-administered with different progestogens, based on available research.

Co-administered ProgestogenEffect on Ethinylestradiol (EE) PharmacokineticsStudy Reference
GestodeneModest reduction in CYP3A4 activity, slight increase in midazolam AUC, but later studies refuted significant impact on EE plasma concentrations. nih.govnih.gov
Norgestimate (with Elagolix)30% increase in EE exposure. nih.gov
LevonorgestrelGenerally considered to have minimal impact on EE pharmacokinetics. wikipedia.org
DrospirenoneCo-administration with DHEA did not affect the bioequivalence of ethinylestradiol. researchgate.net

Enterohepatic recirculation is a physiological process where compounds are excreted in the bile, reabsorbed in the intestine, and returned to the liver. This process can significantly impact the pharmacokinetics of drugs and their metabolites, often leading to a prolonged half-life and a secondary peak in plasma concentrations researchgate.netwikipedia.org. Ethinylestradiol and its metabolites are known to undergo enterohepatic circulation nih.govnih.govresearchgate.net.

After oral administration, ethinylestradiol is absorbed and undergoes first-pass metabolism in the gut wall and liver, where it can be conjugated to form glucuronides and sulfates researchgate.netresearchgate.netnih.gov. These conjugates are then excreted into the bile and enter the intestinal lumen researchgate.netresearchgate.net. In the intestine, gut bacteria can hydrolyze these conjugates, releasing the parent compound or its metabolites, which can then be reabsorbed researchgate.netresearchgate.net. The occurrence of a secondary peak in the plasma concentration of ethinylestradiol approximately 10 to 14 hours after oral administration is strong evidence of this recirculation nih.govresearchgate.net.

Drug-Drug Interaction Studies and Mechanistic Insights

The formation of this compound is highly dependent on the activity of CYP3A4. Therefore, co-administration of drugs that induce or inhibit this enzyme can significantly alter the exposure to both the parent compound, ethinylestradiol, and its 6beta-hydroxylated metabolite.

Numerous studies have investigated the impact of various medications on the pharmacokinetics of ethinylestradiol.

CYP3A4 Inducers: Drugs that induce CYP3A4, such as certain anticonvulsants (e.g., carbamazepine, phenytoin) and the antibiotic rifampicin, can increase the metabolism of ethinylestradiol, leading to lower plasma concentrations nih.govpharmacytimes.comnih.gov. This increased metabolism enhances the formation of metabolites, including this compound, and accelerates the clearance of the parent drug. The clinical consequence of this interaction can be a reduction in contraceptive efficacy, potentially leading to breakthrough bleeding and unintended pregnancy nih.govnih.govfda.gov.

CYP3A4 Inhibitors: Conversely, drugs that inhibit CYP3A4, such as certain azole antifungals (e.g., ketoconazole) and macrolide antibiotics (e.g., erythromycin), can decrease the metabolism of ethinylestradiol, resulting in higher plasma concentrations nih.govpharmacytimes.comnih.gov. This inhibition reduces the formation of this compound and prolongs the half-life of the parent drug. A study investigating the co-administration of ketoconazole (B1673606) with a transdermal contraceptive patch containing ethinylestradiol and gestodene found no significant effect on ethinylestradiol metabolism, suggesting that the route of administration can influence the extent of drug-drug interactions nih.gov. However, with oral administration, potent CYP3A4 inhibitors can lead to a significant increase in ethinylestradiol exposure nih.gov.

The following interactive data table summarizes the effects of various concomitant medications on the pharmacokinetic parameters of ethinylestradiol.

Concomitant MedicationMechanism of InteractionEffect on Ethinylestradiol (EE) AUCEffect on Ethinylestradiol (EE) CmaxStudy Reference
RifampicinCYP3A4 InductionDecreasedDecreased nih.govnih.govnih.gov
CarbamazepineCYP3A4 InductionDecreasedDecreased nih.govpharmacytimes.comnih.gov
KetoconazoleCYP3A4 InhibitionIncreasedIncreased nih.govnih.gov
ErythromycinCYP3A4 InhibitionIncreasedIncreased pharmacytimes.comnih.gov
Atazanavir/cobicistatCYP3A4 InhibitionNo significant change in AUC, 25% decrease in C24No significant change tandfonline.com
Grapefruit JuiceCYP3A4 Inhibition in the gut wallIncreased by 28%Increased by 37% drugs.com

Alterations in the pharmacokinetics of ethinylestradiol and its metabolites, including this compound, can have significant clinical implications.

Reduced exposure to ethinylestradiol due to CYP3A4 induction can compromise contraceptive efficacy, leading to an increased risk of ovulation and unintended pregnancy nih.govfda.gov. Breakthrough bleeding is another common clinical sign of reduced estrogen levels nih.govnih.gov. Therefore, women taking potent CYP3A4 inducers are often advised to use an alternative or additional method of contraception.

Conversely, increased exposure to ethinylestradiol resulting from CYP3A4 inhibition can heighten the risk of estrogen-related adverse effects pharmacytimes.com. These may include an increased risk of venous thromboembolism (VTE) and other cardiovascular events fda.govnih.gov. While the clinical significance of modest increases in ethinylestradiol levels due to weaker inhibitors is not always clear, caution is generally advised, particularly in women with pre-existing risk factors for such events nih.gov. The balance between maintaining contraceptive efficacy and minimizing the risk of adverse effects is a key consideration in the clinical management of drug interactions with oral contraceptives.

Application of 6beta-Hydroxycortisol (B21122) as a Biomarker in CYP3A Induction Studies

Identifying the potential for a new drug to induce or inhibit CYP3A4 is a critical step in drug development. Endogenous biomarkers provide a non-invasive method to assess the activity of this important enzyme. 6beta-hydroxycortisol, a metabolite of cortisol formed by CYP3A4, has been extensively studied as such a biomarker nih.govnih.gov.

The urinary ratio of 6beta-hydroxycortisol to cortisol is often used to assess CYP3A4 activity nih.govnih.gov. An increase in this ratio is indicative of CYP3A4 induction, while a decrease suggests inhibition. This biomarker has been utilized in clinical studies to evaluate the effect of various drugs on CYP3A4 activity.

In the context of ethinylestradiol, the use of 6beta-hydroxycortisol as a biomarker can help predict potential drug-drug interactions. By measuring the changes in the 6beta-hydroxycortisol/cortisol ratio after administration of a new drug, researchers can infer its potential to alter the metabolism of ethinylestradiol via CYP3A4. This information is valuable for designing specific drug interaction studies with oral contraceptives and for providing guidance on the safe co-administration of medications. While some studies have reported a poor correlation between the urinary 6beta-hydroxycortisol/cortisol ratio and CYP3A activity under baseline conditions, it has shown good predictive performance for CYP3A inhibition-mediated drug-drug interactions nih.gov. The formation clearance of 6beta-hydroxycortisol has also been proposed as a more accurate probe of CYP3A4 activity nih.gov.

Advanced Analytical Methodologies for 6beta Hydroxy Ethinylestradiol

Chromatographic Techniques for Detection, Separation, and Quantification

Chromatographic methods are the cornerstone for the analysis of 6beta-Hydroxy-ethinylestradiol, providing the necessary selectivity and sensitivity to distinguish it from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a primary technique for the analysis of ethinylestradiol and its hydroxylated metabolites. The development of a stability-indicating RP-HPLC method is crucial for separating this compound from ethinylestradiol and other potential degradation products or impurities.

Method development typically involves a systematic optimization of chromatographic conditions. Common stationary phases include C18 columns, which provide the necessary hydrophobicity to retain and separate steroid compounds. The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to achieve optimal separation of a wide range of compounds with different polarities, including the more polar this compound relative to its parent compound. Detection is commonly performed using UV detectors set at specific wavelengths (e.g., 210 nm or 245 nm) where the analytes exhibit maximum absorbance.

The validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and is a powerful tool for the structural elucidation and quantification of trace levels of steroid metabolites. While less common for routine quality control than HPLC due to sample preparation requirements, GC-MS is invaluable for identifying unknown impurities and for analyzing samples from complex matrices like biological fluids.

For GC-MS analysis, non-volatile compounds like steroids must first undergo derivatization to increase their volatility and thermal stability. This process converts polar functional groups, such as the hydroxyl groups in this compound, into less polar derivatives (e.g., silyl (B83357) derivatives). The GC separates the volatile analytes, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" that allows for definitive identification and quantification, even at very low concentrations. The selectivity of GC-MS is enhanced by using selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise and improving sensitivity.

Analytical method validation provides documented evidence that a procedure is fit for its intended purpose. According to ICH guidelines, key validation parameters are essential to demonstrate the reliability of methods used for analyzing this compound.

Parameter Description
Specificity The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies and analysis of placebo formulations.
Sensitivity This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with suitable precision and accuracy.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards over a specified concentration range and assessing the correlation coefficient of the calibration curve.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies, where a known amount of the analyte is spiked into a placebo matrix.

Utilization of this compound as a Pharmaceutical Reference Standard

This compound is utilized as a pharmaceutical reference standard, specifically classified as a Pharmaceutical Analytical Impurity (PAI). As a reference standard, it serves as a benchmark for qualitative and quantitative analysis in several critical applications. These include its use in the identification of impurities during the quality control testing of ethinylestradiol active pharmaceutical ingredients (APIs) and finished drug products.

By comparing the chromatographic retention time and/or spectral data of a peak in a sample chromatogram to that of the this compound reference standard, analysts can definitively identify its presence. Furthermore, the reference standard is used to prepare calibration curves for the accurate quantification of this specific impurity. This ensures that the levels of this compound in pharmaceutical products are monitored and controlled within acceptable limits set by regulatory authorities.

Implementation of Stability-Indicating Analytical Procedures for Impurity Profiling

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients. The development of a SIM is a regulatory requirement and is essential for assessing the stability of drug products.

The core of developing a SIM involves conducting forced degradation or stress testing studies. In these studies, the drug substance or drug product is subjected to harsh conditions, including:

Acid and Alkali Hydrolysis: Exposure to acidic and basic conditions to induce hydrolytic degradation.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Thermal Degradation: Exposure to high temperatures.

Photolytic Degradation: Exposure to UV or fluorescent light to assess photosensitivity.

The samples from these stress studies, which contain a mixture of the parent drug and its degradation products, are then analyzed. The goal is to develop a chromatographic method capable of separating all the degradation peaks from the main active ingredient and from each other. This process demonstrates the specificity of the method and ensures that any decrease in the concentration of the active ingredient due to degradation is accurately measured. For ethinylestradiol, such a method must be able to resolve this compound from other known impurities and any newly formed stress degradants.

Strategies for Impurity Control and Quality Assurance in Pharmaceutical Manufacturing

Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final product. Impurities can originate from various sources, including the synthesis of the API, degradation of the drug substance over time, or interactions with excipients. A comprehensive strategy for controlling impurities like this compound involves several key elements.

A holistic approach begins with understanding the manufacturing process and potential impurity formation pathways. This includes evaluating the purity of starting materials and intermediates. Robust analytical methods, such as the stability-indicating HPLC methods discussed previously, are essential for monitoring and quantifying impurities at different stages of production.

Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. Specifications for the final drug product include acceptance criteria for known and unknown impurities. Quality assurance (QA) systems ensure that manufacturing processes are consistently controlled and monitored to prevent the formation of impurities beyond these specified limits. This includes rigorous testing of raw materials, in-process controls, and final product release testing. Stability studies are also a key component of QA, confirming that the impurity profile of the drug product remains within acceptable limits throughout its shelf life.

Synthetic Chemistry Approaches to 6beta Hydroxy Ethinylestradiol

Laboratory Synthesis of 6beta-Hydroxy-ethinylestradiol for Research and Reference Material Production

The laboratory-scale synthesis of this compound is essential for producing authentic reference materials for the pharmaceutical industry. nih.govresearchgate.net These reference standards are critical for the accurate analysis of ethinylestradiol and its related oxidative transformation products in formulated drug products. nih.govresearchgate.net

One established method for the preparation of this compound involves the oxidation of a related steroid, 6-keto norethindrone (B1679910) acetate (B1210297) (6-keto NA). nih.govresearchgate.net This process yields a mixture of oxidative products, including 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto derivatives of ethinylestradiol. nih.govresearchgate.net The separation and purification of these products are then carried out to isolate the desired this compound. High-performance liquid chromatography (HPLC) is a common technique employed for the characterization and purity assessment of the synthesized compound. nih.gov

The synthesis of such reference materials enables the proper identification and quantification of impurities and degradation products in pharmaceutical stability studies. nih.govresearchgate.net

Starting Material Key Transformation Products Application
6-keto Norethindrone Acetate (6-keto NA)Oxidation6alpha-Hydroxy-ethinylestradiol, this compound, 6-keto-ethinylestradiolPharmaceutical reference material, Research standard

Stereoselective Synthesis of 6beta-Hydroxylated Steroidal Analogues

Achieving stereoselectivity in the hydroxylation of steroids is a significant challenge in synthetic chemistry. The synthesis of 6beta-hydroxylated steroids often yields a mixture of both 6-alpha and 6-beta epimers. However, certain methodologies can favor the formation of the desired 6-beta isomer.

One approach involves the oxidation of 3-methoxy-pregna-3,5-diene derivatives of steroids. nih.gov The choice of oxidizing agent has been shown to influence the stereochemical outcome of the 6-hydroxylation. For instance, in the synthesis of 6-hydroxylated derivatives of corticosterone (B1669441) and related compounds, autoxidation of the 3-methoxy-pregna-3,5-diene intermediate resulted in a higher yield of the 6-beta-hydroxylated steroid compared to the 6-alpha epimer. nih.gov In contrast, the use of 3-chloroperbenzoic acid as the oxidizing agent did not show the same preference for the 6-beta isomer. nih.gov

This suggests that the reaction mechanism and the nature of the oxidant play a crucial role in determining the stereoselectivity of the hydroxylation at the C6 position of the steroid nucleus. The characterization of the resulting stereoisomers is typically performed using a combination of analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. nih.gov

Starting Moiety Oxidizing Agent Favored Product Analytical Techniques
3-methoxy-pregna-3,5-dieneAutoxidation6beta-hydroxylated steroidNMR, IR, Mass Spectrometry
3-methoxy-pregna-3,5-diene3-chloroperbenzoic acidMixture of 6alpha and 6beta isomersNMR, IR, Mass Spectrometry

Preparative Chemical Methods for Oxidative Transformation Products of Ethinylestradiol

Preparative chemical methods are designed to produce larger quantities of specific compounds, such as the oxidative transformation products of ethinylestradiol, for use as reference materials. nih.govresearchgate.net A key strategy for synthesizing this compound involves the controlled oxidation of a suitable steroidal precursor.

The oxidation of the heteroannular 3,5-dienyl acetate derivative of norethindrone acetate has been reported as a viable route to obtain 6-hydroxylated products. nih.govresearchgate.net This reaction typically yields a mixture of 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto norethindrone acetate. nih.govresearchgate.net Subsequently, the oxidation of 6-keto norethindrone acetate provides a pathway to prepare 6-alpha-hydroxy, 6-beta-hydroxy, and 6-keto derivatives of ethinylestradiol. nih.govresearchgate.net

These multi-step synthetic sequences allow for the targeted production of various oxidative metabolites of ethinylestradiol, which are crucial for analytical and quality control purposes within the pharmaceutical industry. The resulting products are rigorously characterized to confirm their identity and purity. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 6beta Hydroxy Ethinylestradiol

Exploration of Uncharacterized Biological Activities and Mechanistic Pathways

The biological activity profile of 6beta-Hydroxy-ethinylestradiol is not yet fully elucidated. While it is formed via metabolism of ethinylestradiol, its own physiological and toxicological effects are an area ripe for investigation. Future research should be directed toward understanding its intrinsic hormonal activity and other potential biological actions.

Furthermore, the mechanistic pathways through which this compound exerts its effects are largely unknown. Research is needed to explore its downstream effects on gene expression following potential receptor binding. Identifying the genes and signaling pathways modulated by this metabolite will provide insight into its cellular and physiological consequences. Given that qualitative differences in the oxidative metabolites of estrogens may have significance in terms of oncogenic potential, understanding these pathways is of considerable importance. nih.gov

Beyond estrogenic activity, the potential for off-target effects and uncharacterized biological activities warrants exploration. This includes investigating its interaction with other steroid hormone receptors, enzymes involved in steroidogenesis, and other cellular signaling pathways. Elucidating these aspects will provide a more complete understanding of the pharmacological and toxicological profile of this metabolite.

Development of Novel Analytical Technologies for Enhanced Metabolite and Impurity Characterization

The accurate detection and characterization of this compound in various matrices, including pharmaceutical formulations and biological samples, are essential for both quality control and research purposes. While standard analytical techniques are available, there is a continuous need for the development of more sensitive, specific, and high-throughput methods.

Current and Emerging Analytical Techniques

Analytical TechnologyApplication in CharacterizationPotential Advancements
High-Performance Liquid Chromatography (HPLC) Separation and quantification of ethinylestradiol and its impurities, including this compound.Development of new column chemistries and mobile phases for improved resolution of closely related steroid isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and specific detection and quantification in complex biological matrices like plasma. researchgate.netApplication of high-resolution mass spectrometry (HRMS) for unambiguous identification and structural elucidation of novel metabolites. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of steroid hormones, often requiring derivatization to improve volatility and stability.Miniaturization of systems and development of faster derivatization protocols to increase sample throughput.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of metabolites and impurities.Use of cryogenically cooled probes and higher field magnets to enhance sensitivity for characterizing low-level analytes.
Biosensors Rapid and potentially real-time detection of the parent compound, ethinylestradiol.Development of specific biorecognition elements (e.g., antibodies, aptamers) for this compound to enable its selective detection.

Future research in analytical technology should focus on several key areas. The development of novel stationary phases in liquid chromatography could offer enhanced selectivity for steroid isomers, which are often challenging to separate. In mass spectrometry, the application of ion mobility-mass spectrometry (IM-MS) could provide an additional dimension of separation based on molecular shape, aiding in the differentiation of isomeric metabolites.

Furthermore, there is a growing interest in the development of advanced biosensor technologies for the rapid and sensitive detection of estrogenic compounds and their metabolites. While current research has focused on the parent compound, ethinylestradiol, these technologies could be adapted for the specific detection of this compound. This would be particularly valuable for high-throughput screening and environmental monitoring.

The use of stable isotope labeling in metabolic studies is another promising avenue. By using isotopically labeled ethinylestradiol, researchers can more easily track and identify its metabolites, including this compound, in complex biological systems using mass spectrometry. mdpi.com This approach can help to definitively confirm metabolic pathways and quantify metabolite formation.

Translational Research on the Long-Term Clinical Relevance of this compound

Translational research is critical to bridge the gap between basic scientific discoveries and their clinical applications. For this compound, this involves understanding its long-term clinical relevance, particularly in the context of prolonged exposure to ethinylestradiol-containing medications.

A key area for investigation is the potential contribution of this compound to the known long-term risks associated with ethinylestradiol, such as venous thromboembolism and certain types of cancer. researchgate.net While these risks are primarily attributed to the parent compound, the role of its metabolites has not been fully elucidated. Long-term epidemiological studies that include the monitoring of metabolite levels in patients could provide valuable insights into whether elevated concentrations of this compound are associated with an increased risk of adverse events.

The pharmacokinetics of ethinylestradiol are known to exhibit significant inter-individual variability, which can affect both its efficacy and safety. nih.govresearchgate.net Future research should investigate the factors influencing the formation of this compound, such as genetic polymorphisms in metabolizing enzymes (e.g., cytochrome P450s), drug-drug interactions, and patient-specific factors like age and diet. Understanding this variability could lead to more personalized medicine approaches, where dosing regimens are tailored to minimize the formation of potentially harmful metabolites.

Furthermore, the potential for this compound to have its own unique long-term clinical effects, independent of the parent compound, should be considered. This requires the development of robust preclinical models to study the chronic effects of this metabolite in isolation. Such studies could uncover novel biological activities and potential therapeutic or toxicological implications that are not apparent from studies of ethinylestradiol alone.

Advanced Computational Modeling for Predicting Formation and Biological Interactions

Advanced computational modeling offers powerful tools to predict the formation, biological interactions, and potential toxicity of metabolites like this compound. These in silico approaches can guide and prioritize experimental studies, saving time and resources.

Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. researchgate.netnih.gov Developing a PBPK model for ethinylestradiol that incorporates the specific pathways leading to the formation of this compound would allow for the prediction of its concentration in various tissues over time. nih.gov This can help in understanding its potential for accumulation and local effects. Such models can also be used to simulate the impact of drug-drug interactions and genetic polymorphisms on metabolite levels. nih.gov

Quantitative structure-activity relationship (QSAR) models can be employed to predict the biological activity of this compound based on its chemical structure. nih.govnih.gov By comparing its structural features to those of compounds with known estrogenic or other biological activities, QSAR models can provide initial estimates of its potential to interact with various biological targets. nih.govnih.gov This can help in prioritizing experimental testing for a range of potential activities.

Molecular docking is another powerful computational technique that can be used to predict the binding of this compound to its potential protein targets, most notably the estrogen receptors. nih.gove-lactancia.orgcore.ac.uk By simulating the interaction between the metabolite and the receptor's binding site, molecular docking can provide insights into its binding affinity and mode of interaction. nih.gove-lactancia.orgcore.ac.uk This information can help to explain its biological activity and guide the design of functional assays. nih.gove-lactancia.orgcore.ac.uk

Finally, computational toxicology models can be used to predict the potential for this compound to cause adverse effects, such as genotoxicity or carcinogenicity. nih.gov These models use structural alerts and other molecular properties to identify potential toxicophores within the molecule. Such predictions can help in assessing the risk associated with this metabolite and in guiding further toxicological testing.

Q & A

Basic: What are the optimal methodologies for synthesizing 6β-Hydroxy-ethinylestradiol, and how can purity be validated?

Methodological Answer:
Synthesis typically involves enzymatic or chemical hydroxylation of ethinylestradiol at the 6β position. For enzymatic methods, cytochrome P450 isoforms (e.g., CYP3A4) are used under controlled pH and temperature conditions, with reaction progress monitored via HPLC . Chemical synthesis may employ hydroxylating agents like tert-butyl hydroperoxide in the presence of transition metal catalysts. Post-synthesis, purity validation requires tandem techniques:

  • HPLC-MS : To confirm molecular mass and detect impurities.
  • NMR spectroscopy : For structural confirmation, focusing on the 6β-hydroxyl proton signal (δ ~3.5–4.0 ppm) .
  • TLC : To assess reaction completion (e.g., using silica gel plates and UV visualization) .

Basic: Which analytical techniques are most reliable for quantifying 6β-Hydroxy-ethinylestradiol in biological matrices?

Methodological Answer:
For biological samples (e.g., plasma, urine):

  • LC-MS/MS : Offers high sensitivity (LOQ ~0.1 ng/mL) with selective ion monitoring for the hydroxylated metabolite. Use deuterated internal standards (e.g., d4-ethinylestradiol) to correct for matrix effects .
  • ELISA : Suitable for high-throughput screening but requires cross-reactivity validation against structurally similar estrogens .
  • Solid-phase extraction (SPE) : Preprocessing step to isolate the compound from lipids and proteins, using C18 cartridges and methanol elution .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo metabolic studies of 6β-Hydroxy-ethinylestradiol?

Methodological Answer:
Discrepancies often arise from differences in enzyme kinetics, tissue-specific metabolism, or experimental design. Mitigation strategies include:

  • Comparative kinetic assays : Measure metabolic rates using human liver microsomes (in vitro) and compare with pharmacokinetic data from animal models (in vivo). Adjust for interspecies CYP450 expression variations .
  • Bias analysis : Evaluate methodological rigor (e.g., allocation concealment, blinding) in animal studies to identify overestimations of effect sizes .
  • Tracer studies : Use isotopically labeled 6β-Hydroxy-ethinylestradiol to track tissue-specific distribution and elimination pathways .

Advanced: What experimental design considerations are critical for studying 6β-Hydroxy-ethinylestradiol’s interaction with estrogen receptors?

Methodological Answer:

  • Receptor binding assays : Use competitive displacement methods with tritiated estradiol. Include negative controls (e.g., receptor knockout cells) to confirm specificity .
  • Dose-response modeling : Apply Hill equation analysis to determine EC50 values, ensuring at least six concentration points to capture sigmoidal curves .
  • Transcriptional activation assays : Luciferase reporter systems in ER-positive cell lines (e.g., MCF-7) require normalization to constitutively expressed markers (e.g., Renilla luciferase) to control for transfection efficiency .

Basic: How should 6β-Hydroxy-ethinylestradiol be handled and stored to ensure stability in experimental settings?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Handling : Prepare stock solutions in dimethyl sulfoxide (DMSO) at concentrations ≤10 mM to prevent aggregation. Aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers address contradictory findings in 6β-Hydroxy-ethinylestradiol’s role in hormone-dependent cancers?

Methodological Answer:

  • Meta-regression analysis : Pool data from published studies to identify covariates (e.g., patient age, receptor status) that explain heterogeneity. Use random-effects models to account for between-study variance .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map downstream signaling pathways in tumor models .
  • Bias assessment : Apply the Cochrane Risk of Bias Tool to evaluate selection, performance, and detection biases in clinical trials reporting contradictory outcomes .

Basic: What are the best practices for designing dose-response studies involving 6β-Hydroxy-ethinylestradiol?

Methodological Answer:

  • Range-finding experiments : Start with logarithmic dose increments (e.g., 0.1–100 µM) to identify the linear response range.
  • Negative/positive controls : Include vehicle-only controls and a reference agonist (e.g., 17β-estradiol) .
  • Statistical power : Use a priori power analysis (e.g., G*Power software) to determine sample size, targeting ≥80% power with α = 0.05 .

Advanced: How can researchers ensure replicability when studying 6β-Hydroxy-ethinylestradiol’s pharmacokinetics?

Methodological Answer:

  • Detailed protocols : Document extraction solvents, centrifugation speeds, and LC-MS parameters (e.g., column temperature, gradient profile) .
  • Open data repositories : Share raw chromatograms and pharmacokinetic curves via platforms like Zenodo.
  • Inter-laboratory validation : Collaborate with external labs to cross-validate AUC and half-life calculations using standardized matrices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。